molecular formula C13H26O4 B13946349 1,3-Dibutoxy-2-propanol acetate CAS No. 63716-04-1

1,3-Dibutoxy-2-propanol acetate

Cat. No.: B13946349
CAS No.: 63716-04-1
M. Wt: 246.34 g/mol
InChI Key: WAUDIBKITGHWMS-UHFFFAOYSA-N
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Description

1,3-Dibutoxy-2-propanol acetate is an ester derived from 1,3-dibutoxy-2-propanol (a di-ether alcohol) and acetic acid. Its structure includes two butoxy (-OC₄H₉) groups at the 1- and 3-positions of a propanol backbone, with an acetyl ester (-OAc) at the 2-position.

Properties

CAS No.

63716-04-1

Molecular Formula

C13H26O4

Molecular Weight

246.34 g/mol

IUPAC Name

1,3-dibutoxypropan-2-yl acetate

InChI

InChI=1S/C13H26O4/c1-4-6-8-15-10-13(17-12(3)14)11-16-9-7-5-2/h13H,4-11H2,1-3H3

InChI Key

WAUDIBKITGHWMS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(COCCCC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibutoxy-2-propanol acetate can be synthesized through the reaction of 1,3-dichloro-2-propanol with n-butanol in the presence of a base such as sodium metal. The reaction typically occurs under reflux conditions to ensure complete conversion . The resulting 1,3-dibutoxy-2-propanol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield 1,3-dibutoxy-2-propanol acetate .

Industrial Production Methods

Industrial production of 1,3-dibutoxy-2-propanol acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutoxy-2-propanol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibutoxy-2-propanol acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibutoxy-2-propanol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of structurally or functionally related compounds from the evidence:

Table 1: Comparative Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/mL) Key Functional Groups Applications/Properties
Vinyl Acetate C₄H₆O₂ 86.09 0.934 Ester, vinyl group Polymer precursor (e.g., PVA, adhesives)
(R)-1-Cyano-2,2-dimethyl-1-propyl acetate C₈H₁₃NO₂ 155.19 0.953 Ester, cyano, dimethyl Specialty chemical (exact use unspecified)
2,3-Dimethyl-1-butanol C₆H₁₄O 102.17 N/A Alcohol, branched alkyl Solvent, intermediate in organic synthesis

Key Comparisons:

In contrast, vinyl acetate lacks ether groups but includes a reactive vinyl moiety, making it suitable for polymerization . (R)-1-Cyano-2,2-dimethyl-1-propyl acetate incorporates a cyano group, which increases polarity and may influence reactivity in synthetic pathways .

Molecular Weight and Physical Properties: The molecular weight of 1,3-dibutoxy-2-propanol acetate (estimated >200 g/mol) would exceed that of vinyl acetate (86.09 g/mol) and (R)-1-cyano... acetate (155.19 g/mol) due to its bulky butoxy substituents. This suggests higher viscosity and lower volatility compared to the listed compounds.

Applications: Vinyl acetate is pivotal in producing polyvinyl acetate (PVA) for adhesives and coatings, leveraging its polymerizable vinyl group . 2,3-Dimethyl-1-butanol’s branched alcohol structure likely makes it a solvent or intermediate, though its hazards (e.g., respiratory irritation ) contrast with the presumed lower toxicity of acetates. The target compound’s dual ether-ester structure could position it as a high-boiling solvent or plasticizer, but further experimental data are required.

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources directly address 1,3-dibutoxy-2-propanol acetate. Conclusions are extrapolated from analogs like vinyl acetate and substituted acetates.
  • Safety and Handling: While 2,3-dimethyl-1-butanol requires precautions (e.g., skin/eye rinsing ), acetates generally exhibit lower acute toxicity. The target compound’s safety profile remains unverified.

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